N-Phenethylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13/h1-7,9,11,15H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCICMCPFLZNCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Phenethylpyridin 3 Amine and Its Derivatives
Strategies for Carbon-Nitrogen Bond Formation in Phenethylpyridine Amine Synthesis
The construction of the N-phenethylpyridin-3-amine scaffold relies on robust and versatile methods for forging the bond between the phenethyl group and the pyridine (B92270) ring at the 3-position. Key strategies employed by synthetic chemists include palladium-catalyzed cross-coupling, reductive amination, direct C-H functionalization, and radical-mediated aminations.
Buchwald-Hartwig Amination Approaches for this compound
The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation and is a highly effective method for the synthesis of this compound. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this would involve coupling phenethylamine (B48288) with a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. wikipedia.orgrug.nl Early generations of catalysts, such as those based on P(o-tolyl)3, were effective for coupling with aryl bromides but had limitations. wikipedia.org Subsequent development has led to more versatile and efficient catalyst systems employing sterically hindered and electron-rich ligands. These advanced catalyst systems exhibit improved reactivity, allowing for the use of less reactive aryl chlorides and enabling the reaction to proceed under milder conditions with a broader range of functional groups. wikipedia.orgorganic-chemistry.org
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylamine and regenerate the Pd(0) catalyst. libretexts.org The reaction is widely used in both academic and industrial settings for the synthesis of arylamines due to its reliability and broad applicability. rug.nl
Table 1: Buchwald-Hartwig Amination Approaches
| Catalyst System | Reactants | Key Features |
|---|---|---|
| First-generation (e.g., Pd[P(o-Tolyl)3]2) | Aryl bromides and secondary amines | Effective for initial couplings, but with limitations for primary amines. wikipedia.org |
| Bidentate phosphine ligands | Aryl halides and various amines | Offers improved catalyst stability and efficiency. |
| Sterically hindered ligands | Aryl chlorides and a wide range of amines | Enables coupling of less reactive halides and tolerates more functional groups. wikipedia.orgorganic-chemistry.org |
Reductive Amination Protocols in Constructing this compound Scaffolds
Reductive amination offers a powerful and versatile alternative for the synthesis of this compound. This method involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com To synthesize this compound, two primary pathways are available: the reaction of 3-aminopyridine (B143674) with phenylacetaldehyde (B1677652) or the reaction of phenethylamine with 3-pyridyl ketones.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another popular reagent, often favored for its mildness and selectivity. researchgate.net The reaction conditions are generally mild, making it compatible with a wide range of functional groups. masterorganicchemistry.com
Recent advancements have focused on developing more efficient and selective catalytic systems. For instance, iridium-catalyzed transfer hydrogenation has been successfully used for the successive reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines, a strategy that could be adapted for pyridine-containing scaffolds. nih.gov Similarly, iron-catalyzed reductive amination using poly(methylhydrosiloxane) (B7799882) as a hydride source presents a cost-effective and environmentally friendly option. researchgate.net These catalytic approaches often provide high yields and can be performed under non-inert conditions, enhancing their practicality. researchgate.net
Transition Metal-Catalyzed C-H Functionalization for Pyridine-Amine Synthesis
Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of pyridine-amine derivatives. rsc.orgbeilstein-journals.orgnih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, such as halo- or organometallic pyridines, by directly activating and functionalizing a C-H bond on the pyridine ring. rsc.orgnih.gov
The inherent electronic properties of the pyridine ring, being electron-deficient, make direct functionalization challenging. rsc.org However, various catalytic systems, particularly those based on palladium, rhodium, and iridium, have been developed to overcome these hurdles. thieme-connect.comrsc.org These reactions often employ a directing group to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. For instance, the nitrogen atom of a substituent on the pyridine can coordinate to the metal center, directing the C-H activation to an ortho position. rsc.org
Rhodium(III)-catalyzed C-H activation has been utilized in the three-component coupling of 2-aminopyridines, aldehydes, and diazo esters to synthesize fused heterocyclic systems. nih.gov This demonstrates the potential of C-H activation strategies for constructing complex molecules containing a pyridine-amine bond. While direct C3-amination of pyridine remains a significant challenge due to the electronic nature of the ring, recent methods involving dearomatization-rearomatization sequences are showing promise. nih.gov
Table 2: Transition Metal-Catalyzed C-H Functionalization
| Metal Catalyst | Approach | Key Features |
|---|---|---|
| Palladium | Directing group-assisted C-H activation | Enables regioselective functionalization of pyridines. rsc.org |
| Rhodium | C-H activation/cyclization | Allows for the synthesis of complex heterocyclic structures. rsc.orgnih.gov |
| Iridium | C-H activation/amidation | Provides routes to various substituted amine products. rsc.org |
| Copper | C-H bond amination of alkynes | Used in the synthesis of N-heterocyclic compounds. dovepress.com |
Radical-Mediated Amination Methods for Phenethyl Amine Motifs
Radical-mediated amination reactions have gained prominence as a valuable tool for the formation of C-N bonds, offering alternative reactivity patterns compared to traditional ionic methods. nih.gov These reactions often proceed under mild conditions and can tolerate a variety of functional groups.
One notable approach involves the generation of nitrogen-centered radicals which can then add to aromatic systems. For instance, N-aminopyridinium salts have been used as precursors for amidyl radicals under photoredox catalysis, enabling the direct C-H amidation of arenes and heteroarenes. acs.org This method relies on the single electron transfer reduction of the N-aminopyridinium salt to generate the reactive amidyl radical. acs.org
Another strategy involves radical-radical coupling reactions. Pyridylphosphonium salts have been developed as effective alternatives to cyanopyridines in such couplings. rsc.orgnih.gov These salts can be generated directly and regioselectively from C-H precursors and subsequently participate in photoredox-mediated alkylation and amination reactions. rsc.orgnih.gov This approach expands the scope of radical couplings to more complex pyridine substrates. nih.gov The development of methods for the ortho-selective radical amination of aniline (B41778) derivatives highlights the potential for controlling regioselectivity in these reactions through noncovalent interactions. nih.govacs.org
Challenges and Advancements in Selective Amination Reactions for this compound Analogs
A significant challenge in the synthesis of this compound analogs lies in achieving regioselectivity, particularly when functionalizing the pyridine ring. The inherent electronic properties of pyridine often favor reactions at the C2, C4, and C6 positions, making selective functionalization at C3 and C5 more difficult. nih.govznaturforsch.com
Directing groups are frequently employed to overcome this challenge in transition metal-catalyzed C-H functionalization reactions. znaturforsch.com By temporarily installing a group that can coordinate to the metal catalyst, the reaction can be guided to a specific C-H bond. However, this adds extra steps for the installation and removal of the directing group.
Recent advancements have focused on developing directing-group-free methods. For example, temporary dearomatization of the pyridine ring to form more reactive intermediates has been explored to achieve meta-C-H functionalization. nih.gov Another approach involves the use of specific catalyst systems that can override the inherent reactivity of the pyridine ring. For instance, nickel/Lewis acid catalysis has been shown to achieve selective C4-alkylation of pyridine. researchgate.net
In radical amination reactions, controlling regioselectivity is also a key issue, as radical additions to pyridine can often lead to mixtures of isomers. nih.gov The development of methods that utilize noncovalent interactions to guide the incoming radical to a specific position is a promising area of research for achieving higher selectivity. acs.orgbohrium.com Furthermore, the use of pyridylphosphonium salts as radical precursors allows for regioselective C-H functionalization prior to the radical coupling step, offering another handle for controlling the final substitution pattern. rsc.orgnih.gov
Green Chemistry Principles and Sustainable Synthetic Routes for this compound Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its derivatives. numberanalytics.com The goal is to develop more environmentally benign processes by minimizing waste, reducing energy consumption, and using less hazardous substances. samipubco.com
One key aspect of green chemistry is the use of catalysis to improve reaction efficiency and reduce the need for stoichiometric reagents. biosynce.com Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination and C-H functionalization, are often more atom-economical than classical methods. rsc.org The development of highly active catalysts that can operate at low loadings and under mild conditions contributes to the sustainability of these processes. biosynce.com
The use of greener solvents is another important consideration. biosynce.com Water is an ideal solvent from an environmental perspective, and efforts are being made to develop catalytic systems that are effective in aqueous media. samipubco.com For example, the synthesis of pyridine derivatives has been achieved in water using a magnetic nanocomposite catalyst. samipubco.com
Microwave-assisted synthesis is also recognized as a green chemistry tool, as it can significantly reduce reaction times and energy consumption. nih.gov One-pot multicomponent reactions are another green approach, as they combine several synthetic steps into a single operation, reducing waste and improving efficiency. samipubco.comnih.gov
Biocatalysis, the use of enzymes to carry out chemical transformations, offers a highly sustainable alternative to traditional chemical synthesis. numberanalytics.com Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. numberanalytics.com Combining biocatalytic steps, such as reductive amination, with chemocatalytic reactions like the Buchwald-Hartwig coupling in a one-pot process represents a promising strategy for the green synthesis of chiral N-arylamines. nih.gov
Structure Activity Relationship Sar Studies of N Phenethylpyridin 3 Amine Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Phenethylpyridin-3-amine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com This approach is vital for predicting the activity of novel this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for exhaustive experimental testing. jocpr.comnih.gov
The development of a QSAR model for this compound analogs would involve several key steps:
Data Collection: A dataset of this compound derivatives with experimentally measured biological activities (e.g., IC50 or Ki values) is assembled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological features (e.g., molecular connectivity indices). jocpr.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. mdpi.comresearchgate.net
Validation: The model's predictive power is rigorously assessed using techniques such as cross-validation and external validation with an independent test set of compounds. jocpr.comnih.gov A robust QSAR model should have high correlation coefficients (r²) and cross-validated correlation coefficients (q² or r²(CV)), typically above 0.6 and 0.5, respectively. mdpi.com
For this compound derivatives, relevant descriptors would likely include those related to hydrophobicity, the electronic influence of substituents on the aromatic rings, and steric parameters that define the molecule's size and shape.
Pharmacophore Elucidation and Ligand-Based Design for Phenethylpyridine Amine Scaffolds
Pharmacophore modeling is a powerful ligand-based design strategy used when the three-dimensional structure of the biological target is unknown. youtube.com It involves identifying the essential chemical features that a molecule must possess to exhibit a specific biological activity. frontiersin.org For the phenethylpyridine amine scaffold, a pharmacophore model would be generated by analyzing a set of active analogs and extracting their common structural features in a specific 3D arrangement.
The process typically involves:
Conformational Analysis: Generating a diverse set of low-energy 3D conformations for each active molecule in the training set.
Feature Identification: Identifying key pharmacophoric features, which commonly include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive or negative ionizable groups. nih.gov
Model Generation and Validation: Aligning the conformations of the active molecules to find a common arrangement of features. The resulting pharmacophore hypothesis is then validated by its ability to distinguish active from inactive molecules. nih.gov
A hypothetical pharmacophore for an active this compound analog might consist of an aromatic feature for the pyridine (B92270) ring, another for the phenyl ring of the phenethyl moiety, and a hydrophobic feature corresponding to the ethyl linker. The precise spatial relationship between these features would be critical for activity. nih.govnih.gov This validated model can then be used to screen large virtual libraries of compounds to identify novel molecules with different chemical scaffolds that match the pharmacophore and are therefore likely to be active. nih.gov
Impact of Structural Modifications on Biological Activity Profiles of this compound Analogs
The N-phenethyl moiety often plays a crucial role in ligand-receptor interactions, frequently inserting into a hydrophobic pocket within the target protein. mdpi.comresearchgate.net Modifying this group with various substituents can alter the compound's binding affinity, efficacy, and selectivity. Research on analogous N-phenethyl-containing compounds has shown that both the position and the electronic nature of substituents on the phenyl ring are critical. mdpi.comnih.gov
For example, placing an electron-withdrawing group like a nitro (NO₂) or a halogen like chloro (Cl) on the phenyl ring can significantly modulate activity. mdpi.com The position of this substitution (ortho, meta, or para) can lead to drastically different pharmacological outcomes, potentially converting an agonist into an antagonist or causing a hundred-fold change in potency. mdpi.com This suggests that the substituent may be interacting with a specific sub-pocket in the receptor, where steric and electronic complementarity are paramount.
Table 1: Hypothetical SAR Data for Substituents on the Phenethyl Moiety of this compound Analogs
| Compound ID | Substituent (R) on Phenyl Ring | Position | Hypothetical Biological Activity (Ki, nM) |
|---|---|---|---|
| 1 | -H | - | 50 |
| 2a | -NO₂ | para | 15 |
| 2b | -NO₂ | meta | 250 |
| 3 | -Cl | para | 10 |
This table is interactive. The data is hypothetical and for illustrative purposes, based on trends observed in structurally related compounds. mdpi.com
The pyridine ring is a key component for tuning the pharmacological properties of this compound analogs. Its nitrogen atom can serve as a hydrogen bond acceptor, and the ring itself can participate in various non-covalent interactions. The introduction of substituents onto the pyridine ring can alter its electronic properties and steric profile. mdpi.com
SAR studies on other pyridine-containing molecules have demonstrated that adding electron-donating groups (e.g., methoxy, -OMe) or electron-withdrawing groups (e.g., halogens) can enhance or decrease biological activity. mdpi.com The position of these substituents is also vital. For instance, a substituent at the 6-position of the pyridine ring could have a different effect than one at the 4- or 5-position due to its proximity to the amine linker and the phenethyl group. Such modifications can influence the molecule's ability to adopt the correct conformation for binding and can directly interact with residues in the target's binding site. nih.gov
Conformational analysis helps to understand which spatial arrangements are energetically favorable. For a strong interaction to occur, the molecule must adopt a conformation that is complementary to the shape and electronic environment of the receptor's binding site. This includes aligning key pharmacophoric features, such as aromatic rings and hydrogen-bonding groups, with their corresponding interaction points in the target protein. nih.govnih.gov The interplay between steric bulk and electronic distribution dictates the strength and specificity of this binding, and even subtle changes in conformation can lead to a complete loss of activity.
Mechanistic Investigations into the Reactivity and Biological Function of N Phenethylpyridin 3 Amine
Reaction Mechanism Studies of N-Phenethylpyridin-3-amine Synthesis
The synthesis of this compound, a secondary amine bearing both an alkyl and a heteroaryl substituent, is most plausibly achieved through cross-coupling reactions. While specific mechanistic studies for this particular compound are not extensively documented in the scientific literature, the well-established principles of palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, provide a strong basis for understanding its synthesis.
The formation of the C-N bond between a phenethyl group and a pyridine (B92270) ring is a challenging transformation that typically requires a catalyst to proceed efficiently. Palladium complexes are the most common and effective catalysts for this type of reaction. The general catalytic cycle of a Buchwald-Hartwig amination involves a Pd(0) active species. The choice of ligand coordinated to the palladium center is crucial for the success of the reaction, influencing catalyst stability, reactivity, and the scope of compatible substrates. For the synthesis of N-arylpyridines, various phosphine-based ligands have been developed to facilitate the reaction.
The catalytic cycle is generally understood to proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (e.g., 3-halopyridine), forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine (phenethylamine) coordinates to the Pd(II) complex. Subsequent deprotonation of the amine by a base generates a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of this compound and regenerates the active Pd(0) catalyst.
Computational studies on related systems, such as the Pd-catalyzed C-N coupling of ammonia (B1221849) with aryl bromides using chelate phosphine (B1218219) ligands, have provided deeper insights into the intricacies of the catalytic cycle, including the potential for ligand dissociation and the precise role of the base.
Detailed characterization of intermediates and transition states for the synthesis of this compound is not available in the literature. However, based on the general mechanism of the Buchwald-Hartwig amination, several key intermediates can be postulated. The initial oxidative addition adduct, a Pd(II)-aryl halide species, is a critical intermediate. Following amine coordination and deprotonation, the resulting palladium-amido complex is the direct precursor to the final product.
The nature of the phosphine ligand plays a significant role in stabilizing these intermediates and influencing the energy barriers of the transition states for each step. For instance, bulky, electron-rich ligands are known to promote both the oxidative addition and the reductive elimination steps. Theoretical studies on the amination of pyridines have been conducted, although not specifically for this compound. These studies help in rationalizing the observed reactivity and regioselectivity in related systems.
| Proposed Intermediate | Description | Role in Catalytic Cycle |
| Pd(0)Ln | Active catalytic species | Initiates the cycle by reacting with the aryl halide. |
| [Ar-Pd(II)-X]Ln | Oxidative addition complex | Formed after the reaction of Pd(0) with the aryl halide (Ar-X). |
| [Ar-Pd(II)-NHR'R'']Ln+ | Amine coordination complex | Formed by the coordination of the amine to the Pd(II) center. |
| [Ar-Pd(II)-NR'R'']Ln | Palladium-amido complex | Formed after deprotonation of the coordinated amine. |
This table is based on the generally accepted mechanism of the Buchwald-Hartwig amination and represents proposed intermediates in the synthesis of this compound.
Mechanistic Insights into Molecular Interactions with Biological Targets
There is a notable absence of published research specifically investigating the molecular interactions of this compound with biological targets. Molecular docking and structure-activity relationship (SAR) studies are powerful tools for elucidating such interactions, but they have not been reported for this particular compound.
However, the structural motifs present in this compound, namely the phenethylamine (B48288) and 3-aminopyridine (B143674) moieties, are found in numerous biologically active molecules. Phenethylamine itself is an endogenous trace amine that acts as a central nervous system stimulant. Its derivatives are known to interact with a variety of receptors and transporters in the brain. The pyridine ring is a common feature in many pharmaceuticals and can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules.
Future research employing computational methods like molecular docking could predict potential biological targets for this compound. Such studies would involve docking the molecule into the binding sites of various receptors, enzymes, and transporters to assess its binding affinity and mode of interaction. This could be followed by in vitro and in vivo studies to validate the computational predictions.
Biotransformation Pathways and Metabolite Research (excluding human metabolism)
Specific studies on the biotransformation and metabolism of this compound in non-human organisms have not been reported. However, based on the metabolism of its constituent parts, phenethylamine and pyridine derivatives, several metabolic pathways can be predicted.
The phenethylamine moiety is known to undergo extensive metabolism in mammals. Key metabolic transformations include:
Oxidative deamination: Catalyzed by monoamine oxidases (MAO-A and MAO-B), this is a major metabolic pathway for phenethylamine, leading to the formation of phenylacetaldehyde (B1677652), which is further oxidized to phenylacetic acid.
N-methylation: The enzyme phenylethanolamine N-methyltransferase (PNMT) can methylate the secondary amine, although this is more relevant for primary amines.
Aromatic hydroxylation: The phenyl ring can be hydroxylated at various positions.
The pyridine ring is also subject to metabolic transformations in animals. Common pathways for 3-substituted pyridines include:
N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide.
Hydroxylation: The pyridine ring can be hydroxylated at various positions, often catalyzed by cytochrome P450 enzymes.
Based on these general metabolic pathways, the following biotransformations of this compound in animal models can be hypothesized:
| Potential Metabolic Pathway | Description of Transformation | Potential Metabolite |
| N-oxidation of Pyridine Ring | Oxidation of the nitrogen atom in the pyridine ring. | This compound-N-oxide |
| Aromatic Hydroxylation (Phenethyl) | Addition of a hydroxyl group to the phenyl ring of the phenethyl moiety. | Hydroxy-N-phenethylpyridin-3-amine |
| Aromatic Hydroxylation (Pyridine) | Addition of a hydroxyl group to the pyridine ring. | N-Phenethyl-hydroxy-pyridin-3-amine |
| Oxidative Dealkylation | Cleavage of the bond between the nitrogen and the phenethyl group. | 3-Aminopyridine and Phenylacetic acid |
This table presents hypothetical metabolic pathways for this compound based on the known metabolism of its constituent moieties.
It is important to emphasize that these are predicted pathways, and the actual metabolic profile of this compound would need to be determined experimentally using in vitro systems (e.g., liver microsomes, hepatocytes) from various animal species and in vivo animal studies.
Computational and Theoretical Chemistry Applied to N Phenethylpyridin 3 Amine
Quantum Chemical Calculations and Spectroscopic Property Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure, stability, and spectroscopic properties of molecules. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and vibrational frequencies.
For a molecule like N-Phenethylpyridin-3-amine, DFT calculations could be used to optimize its three-dimensional geometry, revealing the most stable conformation. From this optimized structure, a variety of properties can be predicted. For instance, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.
Furthermore, quantum chemical calculations are instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the compound. Similarly, electronic transitions can be predicted to understand the Ultraviolet-Visible (UV-Vis) absorption spectrum.
Table 1: Illustrative Data from Quantum Chemical Calculations on a Related Pyridine (B92270) Derivative
| Calculated Property | Predicted Value | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | 4.5 eV | Indicates high kinetic stability. |
| Dipole Moment | 2.1 Debye | Suggests moderate polarity. |
| Key Vibrational Frequencies | C=N stretch: ~1600 cm⁻¹ | Correlates with IR spectral data for pyridine ring. |
| N-H stretch: ~3400 cm⁻¹ | Correlates with IR spectral data for amine group. | |
| First Electronic Transition | 280 nm | Corresponds to π-π* transition in the UV-Vis spectrum. |
Note: This data is hypothetical and for illustrative purposes to show what quantum chemical calculations can predict.
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
For this compound, molecular docking studies would involve selecting a relevant biological target. Given the structural similarities of aminopyridines to various bioactive molecules, potential targets could include kinases, G-protein coupled receptors, or other enzymes. The docking process would place the this compound molecule into the binding site of the target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.
These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. For example, the pyridine ring could act as a hydrogen bond acceptor, while the phenethyl group might engage in hydrophobic interactions.
Studies on other pyridine derivatives have successfully used molecular docking to predict their binding modes and guide the design of more potent inhibitors. For instance, docking studies of pyrazolopyridine derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) have shown how these compounds orient themselves to interact with key amino acid residues, providing a rationale for their inhibitory activity.
Table 2: Example of Molecular Docking Results for a Pyridine-based Inhibitor with a Kinase Target
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (Score) | -8.5 kcal/mol | Indicates a strong predicted binding interaction. |
| Key Interacting Residues | Leu83, Glu81, Phe80 | Highlights the specific amino acids involved in binding. |
| Hydrogen Bonds | N of pyridine with Leu83 backbone | A critical interaction for stabilizing the complex. |
| Hydrophobic Interactions | Phenyl ring with Phe80 side chain | Contributes significantly to binding affinity. |
Note: This table illustrates typical outputs from a molecular docking study and is not specific to this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility of ligands and proteins, as well as the kinetics of their binding and unbinding.
An MD simulation of this compound in an aqueous environment could reveal its preferred conformations in solution and the flexibility of the phenethyl side chain relative to the pyridine ring. This is important as the molecule's conformation can significantly impact its ability to bind to a biological target.
When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By simulating the complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound or if it dissociates. These simulations also provide insights into the energetics of binding and the role of solvent molecules.
Furthermore, advanced MD techniques can be used to study the entire binding or unbinding process, providing information on the association (k_on) and dissociation (k_off) rates. The residence time of a drug on its target, which is related to k_off, is increasingly recognized as a critical parameter for drug efficacy.
While specific MD studies on this compound are lacking, simulations of other ligand-protein systems, such as inhibitors bound to kinases, have provided detailed atomic-level understanding of the binding mechanisms and the conformational changes that occur upon binding.
Table 3: Representative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Simulation Parameter | Observation | Significance |
|---|---|---|
| Root Mean Square Deviation (RMSD) of Ligand | Stable at ~2 Å | Indicates the ligand remains in a stable binding pose. |
| Root Mean Square Fluctuation (RMSF) of Protein | Low fluctuation in binding site residues | Shows that the binding pocket remains stable upon ligand binding. |
| Number of Hydrogen Bonds | Average of 2.5 over the simulation | Quantifies the stability of key hydrogen bonding interactions. |
| Binding Free Energy (MM-PBSA) | -45 kcal/mol | Provides a more accurate estimate of binding affinity than docking scores. |
Note: This data is representative of a typical MD simulation analysis and is for illustrative purposes.
Predictive Modeling for Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties (excluding human toxicity)
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, plays a crucial role in the early stages of drug discovery. These models use the chemical structure of a molecule to predict its biological activities and its ADMET properties.
For this compound, various molecular descriptors, such as its molecular weight, lipophilicity (logP), polar surface area, and number of hydrogen bond donors and acceptors, can be calculated. These descriptors can then be used as input for established predictive models to estimate a range of properties.
Absorption: Models can predict the likelihood of oral absorption, often based on properties that align with Lipinski's Rule of Five.
Distribution: Predictions can be made about the extent to which the compound will distribute into various tissues, including its potential to cross the blood-brain barrier.
Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for understanding potential drug-drug interactions.
Excretion: While less commonly modeled, some predictions can be made about the likely route of excretion.
Toxicity: A range of toxicity endpoints (excluding human toxicity as per instructions) can be predicted, such as potential for mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).
Numerous studies on libraries of small molecules, including pyridine derivatives, have demonstrated the utility of in silico ADMET prediction in prioritizing compounds for further development and flagging potential liabilities early in the discovery process nih.govtandfonline.com.
Table 4: Illustrative In Silico ADMET Predictions for a Small Molecule
| ADMET Property | Predicted Value/Classification | Implication for Drug Development |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Caco-2 Permeability | High | Suggests good intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects. |
| Plasma Protein Binding | Moderate | A reasonable fraction of the drug will be free to exert its effect. |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Substrate | Yes | Indicates a likely route of metabolism. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by the kidneys via this transporter. |
| Toxicity | ||
| AMES Mutagenicity | Negative | Low likelihood of being mutagenic. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Note: This table provides an example of the types of predictions made by ADMET modeling software and is not based on experimental data for this compound.
Applications in Chemical Biology and Early Stage Drug Discovery Research
N-Phenethylpyridin-3-amine as a Privileged Scaffold for Lead Compound Identification
The concept of a "privileged scaffold" is central to modern medicinal chemistry. It refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The this compound structure can be considered a potential privileged scaffold due to the properties of its two main components. The phenethylamine (B48288) portion is a well-known pharmacophore present in a vast array of neurotransmitters and psychoactive drugs, suggesting its potential for interactions with neurological targets. The aminopyridine moiety is a common feature in many kinase inhibitors and other targeted therapies, valued for its ability to form key hydrogen bond interactions within protein active sites.
The combination of these two fragments in this compound could, in theory, allow for the generation of molecules that can simultaneously probe both hydrophobic and polar pockets within a target protein. For instance, research on 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine has demonstrated its suitability as a scaffold for COX-1/2 inhibition, highlighting the potential of the broader N-phenylpyridin-amine framework in developing selective inhibitors for various enzymes. researchgate.net
Integration of this compound into High-Throughput Screening Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against a specific biological target. thermofisher.com The inclusion of this compound and its derivatives in HTS libraries would be a logical step in exploring its therapeutic potential.
Compound libraries for HTS are often designed to maximize chemical diversity while adhering to certain physicochemical properties that favor "drug-likeness". stanford.eduku.edu this compound has a molecular weight and structure that align well with these principles. Commercial and academic screening libraries often contain a wide array of heterocyclic compounds, and the aminopyridine core of this compound makes it a suitable candidate for inclusion. thermofisher.comstanford.eduenamine.net
Table 1: Illustrative Example of HTS Data for a Hypothetical this compound Analog
| Compound ID | Target | Assay Type | Activity (IC50) |
| NPP-001 | Kinase A | Biochemical | 1.2 µM |
| NPP-002 | GPCR B | Cell-based | 5.7 µM |
| NPP-003 | Protease C | FRET | > 50 µM |
This table is a hypothetical representation of data that could be generated from an HTS campaign and does not represent real-world data for this compound.
The process of identifying a "hit" from an HTS campaign is the first step. A hit is a compound that shows a desired activity in a primary screen. drugtargetreview.com Once identified, hits containing the this compound scaffold would proceed to the next stages of validation and optimization.
Strategies for Target Validation and Hit-to-Lead Optimization in Preclinical Settings
Following the identification of a hit from an HTS campaign, the subsequent "hit-to-lead" phase is a critical and resource-intensive part of the drug discovery process. drugtargetreview.comresearchgate.net This stage involves the chemical modification of the initial hit to improve its potency, selectivity, and pharmacokinetic properties.
For a hypothetical hit based on the this compound scaffold, several optimization strategies could be employed:
Structure-Activity Relationship (SAR) Studies: Medicinal chemists would systematically modify different parts of the molecule to understand how these changes affect its biological activity. For example, substitutions could be made on the phenyl ring of the phenethyl group or on the pyridine (B92270) ring to enhance target engagement.
Improving Physicochemical Properties: The initial hit may have suboptimal properties for in vivo use, such as poor solubility or rapid metabolism. Modifications to the this compound scaffold would aim to address these liabilities.
Target Validation: It is crucial to confirm that the observed biological effect of the compound is due to its interaction with the intended target. This can be achieved through various techniques, including target engagement assays and genetic methods.
Future Research Directions for this compound in Academic Drug Discovery
While the current body of public research on this compound is not extensive, its chemical structure suggests several promising avenues for future academic investigation.
Given the presence of the phenethylamine and aminopyridine motifs, the this compound scaffold could be explored for its potential in a variety of therapeutic areas, including:
Neurodegenerative Diseases: The phenethylamine core suggests potential interactions with targets in the central nervous system. Libraries of this compound derivatives could be screened against targets implicated in Alzheimer's or Parkinson's disease.
Oncology: The aminopyridine moiety is a common feature in many approved and investigational kinase inhibitors. Exploring the potential of this compound derivatives as inhibitors of novel cancer-related kinases is a logical next step.
Inflammatory Diseases: As demonstrated by related scaffolds, there is potential for developing anti-inflammatory agents based on the N-phenylpyridin-amine framework. researchgate.net
The efficient generation of a diverse library of this compound analogs is crucial for exploring its full potential. Future research could focus on developing novel and efficient synthetic routes to this scaffold. This might involve:
Combinatorial Chemistry: Employing techniques that allow for the rapid synthesis of a large number of derivatives in a parallel fashion.
Novel Coupling Chemistries: Exploring new catalytic methods for the formation of the key carbon-nitrogen bonds in the molecule.
Green Chemistry Approaches: Developing more environmentally friendly synthetic methods that reduce waste and energy consumption.
Computational methods and artificial intelligence (AI) are playing an increasingly important role in modern drug discovery. mdpi.com These approaches can be used to:
Virtual Screening: Computationally screen large virtual libraries of this compound derivatives against a target of interest to prioritize compounds for synthesis and testing.
Predictive Modeling: Develop machine learning models that can predict the biological activity and physicochemical properties of novel analogs, thereby guiding the design of more effective compounds.
De Novo Design: Use AI algorithms to design entirely new molecules based on the this compound scaffold with optimized properties for a specific target.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-Phenethylpyridin-3-amine, and how can reaction yields be optimized?
- Methodology :
- Reductive Amination : A Pd/NiO catalyst under hydrogen atmosphere efficiently facilitates reductive amination of aldehydes and amines. For example, N-benzylnaphthalen-1-amine was synthesized with 84% yield using Pd/NiO at 25°C for 10 hours .
- Copper-Catalyzed Coupling : Copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) enable C–N bond formation. For instance, a similar pyridin-3-amine derivative was synthesized at 35°C for 48 hours, though yields may vary (e.g., 17.9% in one case due to steric hindrance) .
- Optimization Strategies : Use high-purity reagents, monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMSO vs. DMF) to enhance yields.
Q. How can the solubility of this compound in organic solvents be experimentally determined?
- Methodology :
- Synthetic Method : Measure solubility at controlled temperatures (e.g., 298.15–343.55 K) using gravimetric or spectrophotometric techniques. For example, the solubility of 6-chloropyridazin-3-amine in methanol and ethanol was quantified via temperature-dependent saturation experiments .
- Data Modeling : Correlate experimental data with the modified Apelblat equation or λh equation to predict solubility behavior. Root-mean-square deviations (e.g., <4.68% for 6-chloropyridazin-3-amine) validate model accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structure. For example, pyridin-3-amine derivatives show distinct aromatic proton shifts (δ 8.87 ppm for pyridine protons) and carbon environments .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with HRMS-ESI (e.g., m/z 215 [M+H]) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., NH stretches at ~3298 cm) .
Advanced Research Questions
Q. How can contradictory yield data in synthetic protocols for pyridin-3-amine derivatives be resolved?
- Methodology :
- Catalyst Screening : Compare Pd/NiO (84–98% yields) vs. copper-based systems (lower yields due to side reactions) . Mechanistic studies (e.g., DFT calculations) can clarify catalytic pathways.
- Reaction Kinetics : Use in-situ monitoring (e.g., ReactIR) to identify rate-limiting steps. For example, prolonged reaction times (48 hours in copper systems) may lead to decomposition .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may stabilize intermediates unfavorably.
Q. What computational tools are available for predicting reaction outcomes in this compound synthesis?
- Methodology :
- Machine Learning (ML) : Platforms like LabMate.AI integrate reaction databases and ML algorithms to predict optimal conditions (e.g., solvent, catalyst, temperature) .
- Quantum Mechanical Calculations : Use Gaussian or ORCA to model transition states and intermediates in C–N coupling reactions .
Q. How can thermodynamic parameters (ΔH, ΔS, ΔG) from solubility studies inform formulation design?
- Methodology :
- Van’t Hoff Analysis : Calculate enthalpy (ΔH) and entropy (ΔS) of dissolution from temperature-dependent solubility data. For example, 6-chloropyridazin-3-amine dissolution is endothermic (ΔH > 0), favoring higher temperatures .
- Gibbs Free Energy (ΔG) : Negative ΔG values indicate spontaneous dissolution. Use these parameters to design stable co-crystals or salt forms .
Q. What strategies mitigate the risk of N-nitrosamine impurities in pyridin-3-amine derivatives?
- Methodology :
- Risk Assessment : Use EMA-compliant questionnaires to evaluate raw material suppliers for potential nitrosamine contamination (e.g., amine nitrosation pathways) .
- Analytical Controls : Implement LC-MS/MS with limits of detection (LOD) < 1 ppm for nitrosamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
